Cas no 893983-81-8 (3-chloro-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide)

3-Chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a chloro-substituted benzene ring linked to an imidazo[2,1-b][1,3]thiazole moiety via a phenyl spacer. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its structurally diverse pharmacophore, which may confer biological activity in medicinal chemistry applications. The presence of the sulfonamide group enhances binding affinity to target proteins, while the imidazothiazole scaffold contributes to metabolic stability and bioavailability. Its well-defined synthetic route allows for high purity and scalability, making it suitable for research in drug discovery, particularly for antimicrobial or anti-inflammatory agents. The compound's stability under standard storage conditions further supports its utility in laboratory and industrial settings.
3-chloro-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide structure
893983-81-8 structure
Product Name:3-chloro-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide
CAS No:893983-81-8
MF:C17H12ClN3O2S2
MW:389.879079818726
CID:5768085
PubChem ID:7488303
Update Time:2025-10-20

3-chloro-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • F1898-0238
    • 3-chloro-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide
    • 893983-81-8
    • 3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide
    • 3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
    • AKOS024618129
    • Benzenesulfonamide, 3-chloro-N-(4-imidazo[2,1-b]thiazol-6-ylphenyl)-
    • 3-chloro-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide
    • Inchi: 1S/C17H12ClN3O2S2/c18-13-2-1-3-15(10-13)25(22,23)20-14-6-4-12(5-7-14)16-11-21-8-9-24-17(21)19-16/h1-11,20H
    • InChI Key: DAHKEFYWXOMMRL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)S(NC1C=CC(=CC=1)C1=CN2C=CSC2=N1)(=O)=O

Computed Properties

  • Exact Mass: 389.0059467g/mol
  • Monoisotopic Mass: 389.0059467g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 563
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.52±0.1 g/cm3(Predicted)
  • pka: 5.31±0.10(Predicted)

3-chloro-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide Pricemore >>

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Additional information on 3-chloro-N-(4-{imidazo2,1-b1,3thiazol-6-yl}phenyl)benzene-1-sulfonamide

Research Briefing on 3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide (CAS: 893983-81-8)

The compound 3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide (CAS: 893983-81-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique imidazo[2,1-b][1,3]thiazole scaffold, has been investigated for its biological activity, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have explored its mechanism of action, pharmacokinetic properties, and potential as a lead compound for drug development.

One of the key findings from recent research is the compound's selective inhibition of specific protein kinases involved in inflammatory pathways. In vitro assays have demonstrated its ability to modulate kinase activity at nanomolar concentrations, suggesting high potency. Furthermore, structural-activity relationship (SAR) studies have highlighted the importance of the chloro-substituted benzene sulfonamide moiety for binding affinity and selectivity. These insights have paved the way for the design of analogs with improved pharmacological profiles.

In addition to its kinase inhibitory properties, 3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide has shown promise in preclinical models of autoimmune diseases. Animal studies have reported reduced inflammatory markers and improved disease outcomes following treatment with this compound. These findings underscore its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. However, further optimization of its pharmacokinetic properties, including bioavailability and metabolic stability, is required to advance its clinical development.

Another area of interest is the compound's potential application in oncology. Preliminary data suggest that it may exhibit antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation and survival. Researchers are currently investigating its efficacy in combination with existing chemotherapeutic agents to enhance therapeutic outcomes. The unique chemical structure of 893983-81-8 offers opportunities for the development of novel targeted therapies with reduced off-target effects.

Despite these promising findings, challenges remain in the development of 3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide as a drug candidate. Issues such as solubility, formulation stability, and potential toxicity need to be addressed through comprehensive preclinical studies. Collaborative efforts between academic researchers and pharmaceutical companies are essential to overcome these hurdles and translate the compound's potential into clinical applications.

In conclusion, 3-chloro-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide (CAS: 893983-81-8) represents a promising scaffold for the development of novel therapeutics in inflammation and oncology. Continued research into its mechanism of action, optimization of its pharmacological properties, and evaluation in clinical settings will be critical to realizing its full potential. This compound exemplifies the intersection of chemical biology and drug discovery, highlighting the importance of innovative molecular design in addressing unmet medical needs.

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